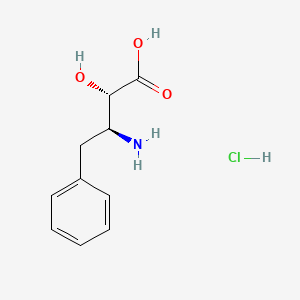
Homoveratrylamine-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homoveratrylamine-d10 Hydrochloride is a stable isotope labelled compound . It is a methylated metabolite of Dopamine, a potent inhibitor of brain mitochondrial respiration used in Parkinson’s disease studies .
Synthesis Analysis
The synthesis of Homoveratrylamine-d10 Hydrochloride involves the cyclization of diamides obtained from homoveratrylamine and a series of dibasic fatty acids . The synthetic method proposed was performed in one flask in two steps with yields of 86% and 79% .Molecular Structure Analysis
The molecular structure of Homoveratrylamine-d10 Hydrochloride was confirmed using IR and NMR spectra and an x-ray crystal structure analysis .Chemical Reactions Analysis
Homoveratrylamine-d10 Hydrochloride is prepared from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction .Aplicaciones Científicas De Investigación
Synthesis of Bis-Tetrahydroisoquinolines
Homoveratrylamine is used in the synthesis of bis-tetrahydroisoquinolines, which are prepared starting from homoveratrylamine and dicarboxylic acids using the Bischler–Napieralski reaction . These compounds have significant potential in the development of new types of biologically active compounds .
Creation of Isoquinoline Derivatives
Isoquinoline derivatives, which include a multitude of highly effective biologically active compounds and drugs, can be created using homoveratrylamine . The development of convenient synthetic methods for these derivatives is a key issue in the creation of new types of biologically active compounds .
3. Preparation of Pyrido- and [1, 4]-Oxazinoisoquinolines Homoveratrylamine is used in the preparation of pyrido- and [1, 4]-oxazinoisoquinolines . These compounds are synthesized from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction .
Synthesis of the Alkaloid Corydaldine
The alkaloid corydaldine, along with a series of intermediates, can be prepared from homoveratrylamine and dibasic acids . This process also uses the Bischler–Napieralski reaction .
Development of New Synthetic Pathways
Homoveratrylamine can be used in the development of effective synthetic pathways to previously unknown compounds with useful properties . This includes heterocyclic compounds such as isoquinoline derivatives .
Preparation of Homo-Veratric Acid-Imprinted Polymers
A bulk polymerization method can be used to prepare homo-veratric acid (3,4-dimethoxyphenylacetic acid)-imprinted polymers from eight basic monomers in the presence of homoveratric acid . This method is efficient and easy to use .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Homoveratrylamine-d10 Hydrochloride involves the reduction of Homoveratrylamine-d10 followed by the addition of hydrochloric acid.", "Starting Materials": ["Homoveratrylamine-d10", "Lithium Aluminum Hydride", "Ethyl Acetate", "Hydrochloric Acid"], "Reaction": [ "1. Homoveratrylamine-d10 is dissolved in dry ethyl acetate.", "2. Lithium Aluminum Hydride is added to the solution and the mixture is stirred for several hours.", "3. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure.", "4. The resulting residue is dissolved in water and hydrochloric acid is added dropwise until the pH of the solution reaches 2.", "5. The solution is then evaporated to dryness and the resulting solid is Homoveratrylamine-d10 Hydrochloride." ] } | |
Número CAS |
1398065-73-0 |
Fórmula molecular |
C10H16ClNO2 |
Peso molecular |
227.754 |
Nombre IUPAC |
2-[3,4-bis(trideuteriomethoxy)phenyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H/i1D3,2D3,5D2,6D2; |
Clave InChI |
WIOOTMZLCZPTDW-OCNRKMBFSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN)OC.Cl |
Sinónimos |
3,4-Dimethoxybenzeneethanamine-d10 Hydrochloride; 3,4-Dimethoxyphenethylamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)-1-aminoethane-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethanamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethylamine-d10 Hydro |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester](/img/structure/B590862.png)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)





